molecular formula C10H15N3 B2543467 1-(4-Ethylbenzyl)guanidine CAS No. 1368936-41-7

1-(4-Ethylbenzyl)guanidine

Cat. No.: B2543467
CAS No.: 1368936-41-7
M. Wt: 177.251
InChI Key: OLFMAOLZMYPBCS-UHFFFAOYSA-N
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Description

1-(4-Ethylbenzyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications. The structure of this compound consists of a guanidine group attached to a benzyl group, which is further substituted with an ethyl group at the para position.

Scientific Research Applications

1-(4-Ethylbenzyl)guanidine has several scientific research applications:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe gastrointestinal symptoms (nausea, vomiting and diarrhea), bone marrow suppression, renal insufficiency and other hematologic abnormalities (anemia, leucopenia) .

Future Directions

The biological importance of agmatine and its therapeutic properties highlight the importance of the simple and efficient synthesis of agmatine. There are a limited number of chemical routes for the production of agmatine, but several biotechnical techniques exist in the literature .

Preparation Methods

The synthesis of 1-(4-Ethylbenzyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the reaction of 4-ethylbenzylamine with S-methylisothiourea under basic conditions to yield the desired guanidine compound. The reaction can be carried out in a solvent such as ethanol or methanol, and the product is usually purified by recrystallization.

Industrial production methods may involve the use of more efficient catalytic processes. For example, transition-metal-catalyzed guanylation reactions have been developed to improve the yield and selectivity of guanidine synthesis .

Chemical Reactions Analysis

1-(4-Ethylbenzyl)guanidine undergoes various types of chemical reactions, including:

    Oxidation: The guanidine group can be oxidized to form urea derivatives.

    Reduction: Reduction reactions can convert the guanidine group to amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or bromine. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(4-Ethylbenzyl)guanidine can be compared to other guanidine derivatives, such as:

    1-(4-Methylbenzyl)guanidine: Similar structure but with a methyl group instead of an ethyl group.

    1-(4-Chlorobenzyl)guanidine: Contains a chlorine atom at the para position instead of an ethyl group.

    1-(4-Nitrobenzyl)guanidine: Contains a nitro group at the para position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The ethyl group can provide steric hindrance and electronic effects that differentiate it from other similar compounds .

Properties

IUPAC Name

2-[(4-ethylphenyl)methyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-2-8-3-5-9(6-4-8)7-13-10(11)12/h3-6H,2,7H2,1H3,(H4,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFMAOLZMYPBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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